molecular formula C34H29N3O4 B2867617 (Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 325746-34-7

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2867617
CAS RN: 325746-34-7
M. Wt: 543.623
InChI Key: RNQDAQHBIPUPOS-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C34H29N3O4 and its molecular weight is 543.623. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been dedicated to the synthesis and characterization of isoquinoline derivatives and related compounds, which have significant implications for developing therapeutic agents and understanding chemical reactions. For instance, studies have detailed the synthesis of isoquinoline and tetrahydroisoquinoline derivatives, exploring their potential applications in medicinal chemistry and organic synthesis. These efforts aim to create compounds with valuable biological activities or serve as intermediates for further chemical transformations (Ando, Tokoro, & Kubota, 1974); (Klásek, Kafka, Rudolf, Lyčka, Rouchal, & Bednář, 2021).

Biological Activities

Several studies have focused on the biological activities of isoquinoline derivatives, investigating their potential as therapeutic agents. For example, derivatives have been synthesized and evaluated for their influence on blood coagulation, revealing hemostatic properties. Such findings underscore the pharmacological potential of these compounds and their relevance in medical research (Limanskii, Polygalova, Syropyatov, Mikhailovskii, & Vakhrin, 2009).

Molecular Interactions and Mechanistic Insights

Research has also delved into the molecular interactions and mechanistic aspects of these compounds, examining their reaction mechanisms and structural behavior. This includes investigations into the cyclization reactions of specific derivatives and the structures of the resulting compounds, providing valuable insights into the chemistry underlying the synthesis of complex molecules (Kasturi, Arumugam, & Mathew, 1993). Such studies are crucial for advancing our understanding of chemical synthesis and the development of novel compounds with desired properties.

properties

IUPAC Name

(Z)-2-cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29N3O4/c1-22-11-16-30(23(2)19-22)36(32(38)26(21-35)20-24-12-14-27(41-3)15-13-24)17-6-18-37-33(39)28-9-4-7-25-8-5-10-29(31(25)28)34(37)40/h4-5,7-16,19-20H,6,17-18H2,1-3H3/b26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQDAQHBIPUPOS-QOMWVZHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C(=CC5=CC=C(C=C5)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C(=C\C5=CC=C(C=C5)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide

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